Naphthalene-2-sulfinic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalene-2-sulfinic acid is an organic compound with the molecular formula C10H8O2S. It is a derivative of naphthalene, characterized by the presence of a sulfinic acid group at the second position of the naphthalene ring. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Naphthalene-2-sulfinic acid can be synthesized through the sulfonation of naphthalene followed by reduction. The process typically involves the following steps:
Sulfonation: Naphthalene is treated with sulfuric acid to produce naphthalene-2-sulfonic acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Concentration: Solutions containing naphthalene sulfonic acids are concentrated under reduced pressure.
Heating: The concentrated solutions are heated to facilitate the conversion to this compound.
Chemical Reactions Analysis
Types of Reactions: Naphthalene-2-sulfinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthalene-2-sulfonic acid.
Reduction: It can be reduced further to form naphthalene.
Substitution: It can participate in substitution reactions where the sulfinic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Zinc dust, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products:
Oxidation: Naphthalene-2-sulfonic acid.
Reduction: Naphthalene.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
Naphthalene-2-sulfinic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a building block in drug synthesis.
Industry: Utilized in the production of surfactants, detergents, and other industrial chemicals
Mechanism of Action
The mechanism of action of naphthalene-2-sulfinic acid involves its ability to act as a reducing agent and participate in redox reactions. It targets various molecular pathways, including:
Enzyme Inhibition: It can inhibit certain enzymes by interacting with their active sites.
Redox Reactions: It participates in redox reactions, altering the oxidation state of other molecules.
Comparison with Similar Compounds
Naphthalene-2-sulfinic acid can be compared with other similar compounds such as:
Naphthalene-2-sulfonic acid: Both compounds are derivatives of naphthalene, but naphthalene-2-sulfonic acid has a sulfonic acid group instead of a sulfinic acid group.
Naphthalene-1-sulfinic acid: Similar in structure but with the sulfinic acid group at the first position.
Naphthalene-1-sulfonic acid: Contains a sulfonic acid group at the first position
This compound is unique due to its specific reactivity and applications in various fields, making it a valuable compound in both research and industry.
Properties
CAS No. |
613-49-0 |
---|---|
Molecular Formula |
C10H8O2S |
Molecular Weight |
192.24 g/mol |
IUPAC Name |
naphthalene-2-sulfinic acid |
InChI |
InChI=1S/C10H8O2S/c11-13(12)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H,11,12) |
InChI Key |
LTSBKUWFXANFCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.